molecular formula C14H16F3NO4 B1644426 3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate CAS No. 957998-85-5

3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate

Cat. No.: B1644426
CAS No.: 957998-85-5
M. Wt: 319.28 g/mol
InChI Key: LDEZJPUDZHIITF-UHFFFAOYSA-N
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Description

Nomenclature and Structural Classification

The systematic name of this compound, 3-[4-(trifluoromethyl)benzyl]pyrrolidine oxalate, follows the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. The structure consists of three key components: a pyrrolidine heterocyclic ring, a benzyl moiety with a trifluoromethyl substituent at the para position, and an oxalate counterion forming the salt.

The compound can be structurally classified as:

  • A pyrrolidine derivative (five-membered nitrogen heterocycle)
  • A trifluoromethylated aromatic compound
  • A benzyl-substituted amine
  • An oxalate salt of a secondary amine

The molecular structure features a pyrrolidine ring with the benzyl substituent attached at the 3-position. The trifluoromethyl group (CF₃) occupies the para position of the benzyl's phenyl ring, creating a distinctive electronic environment due to the strong electron-withdrawing nature of the fluorine atoms. The oxalate component forms an ionic bond with the protonated nitrogen of the pyrrolidine ring.

Historical Development and Discovery Context

While specific information regarding the first synthesis of 3-[4-(trifluoromethyl)benzyl]pyrrolidine oxalate is not extensively documented in literature, the compound belongs to a broader class of trifluoromethylated pyrrolidine derivatives that have gained increasing attention since the early 2000s. The development of this compound likely emerged from wider research into fluorinated heterocycles, which have become increasingly important in medicinal chemistry.

The incorporation of trifluoromethyl groups into organic molecules represents a significant trend in pharmaceutical research that gained momentum in the late 20th century. This trend was driven by the recognition that trifluoromethyl substituents can enhance metabolic stability, improve lipophilicity, and modify the electronic properties of bioactive compounds.

Research into pyrrolidine chemistry has historical significance in drug development, with various pyrrolidine derivatives serving as important scaffolds in pharmaceutical agents. The combination of the pyrrolidine core with the trifluoromethylated benzyl group represents a strategic design approach to create compounds with potentially valuable pharmacological properties.

Chemical Registry Information and Identifiers

3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate is registered in multiple chemical databases with the following identifiers:

Parameter Information
CAS Registry Number 957998-85-5
Molecular Formula C₁₄H₁₆F₃NO₄
Molecular Weight 319.28 g/mol
MDL Number MFCD04117741
Physical Form White to Yellow Solid
SMILES Code FC(C1=CC=C(C=C1)CC2CNCC2)(F)F.O=C(O)C(O)=O
InChI 1S/C12H14F3N.C2H2O4/c13-12(14,15)11-3-1-9(2-4-11)7-10-5-6-16-8-10;3-1(4)2(5)6/h1-4,10,16H,5-8H2;(H,3,4)(H,5,6)
InChI Key LDEZJPUDZHIITF-UHFFFAOYSA-N

The free base form of this compound, 3-(4-(trifluoromethyl)benzyl)pyrrolidine, has the CAS number 957998-84-4 and is also registered in chemical databases with its own set of identifiers.

Position in Trifluoromethylated Benzyl Compound Classification

3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate occupies a specific position within the broader classification of trifluoromethylated benzyl compounds. This compound family has gained substantial attention in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group.

Within the hierarchical classification of organic compounds, this molecule can be positioned as follows:

  • Organofluorine compounds
    • Trifluoromethylated compounds
      • Trifluoromethylated aromatics
        • Trifluoromethylated benzyl derivatives
          • Trifluoromethylated benzylamine derivatives
            • Trifluoromethylated benzylpyrrolidines
              • 3-[4-(Trifluoromethyl)benzyl]pyrrolidine derivatives

The compound's distinctive features include:

  • The trifluoromethyl group at the para position of the benzyl moiety, which enhances lipophilicity and metabolic stability
  • The pyrrolidine ring with the benzyl substituent at the 3-position, creating a chiral center
  • The oxalate salt formation, which modifies the compound's physical properties such as solubility and stability

Related compounds in this classification include various positional isomers (such as 2- or 4-substituted pyrrolidines), analogs with the trifluoromethyl group at different positions of the benzyl moiety (ortho or meta substitution), and derivatives with additional functional groups on either the pyrrolidine ring or the benzyl component.

Properties

IUPAC Name

oxalic acid;3-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N.C2H2O4/c13-12(14,15)11-3-1-9(2-4-11)7-10-5-6-16-8-10;3-1(4)2(5)6/h1-4,10,16H,5-8H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDEZJPUDZHIITF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CC2=CC=C(C=C2)C(F)(F)F.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The compound’s structure comprises two primary components:

  • Pyrrolidine backbone : A five-membered saturated nitrogen heterocycle.
  • 4-(Trifluoromethyl)benzyl group : Introduced via alkylation or coupling reactions.
  • Oxalate counterion : Formed through acid-base neutralization.

Key intermediates include:

  • 3-Hydroxypyrrolidine : For Mitsunobu-based benzylation.
  • 4-(Trifluoromethyl)benzyl bromide : A common alkylating agent.
  • Pyrrolidin-3-one : For reductive amination or Grignard additions.

Synthetic Routes and Methodologies

Mitsunobu Reaction-Based Alkylation

This method leverages the Mitsunobu reaction to install the 4-(trifluoromethyl)benzyl group onto a pyrrolidine scaffold.

Procedure:
  • Starting material : 3-Hydroxypyrrolidine (1.0 equiv).
  • Reagents :
    • 4-(Trifluoromethyl)benzyl alcohol (1.2 equiv).
    • Triphenylphosphine (1.5 equiv).
    • Diethyl azodicarboxylate (DEAD, 1.5 equiv).
  • Solvent : Tetrahydrofuran (THF) or dichloromethane.
  • Conditions : 0°C to room temperature, 12–24 hours.
  • Workup : Quench with water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate).

Mechanistic Insight :
The reaction proceeds via oxidation-reduction between DEAD and triphenylphosphine, generating a phosphine oxide and activating the hydroxyl group for nucleophilic displacement.

Yield : 68–75%.

Direct Alkylation of Pyrrolidine

A single-step alkylation using 4-(trifluoromethyl)benzyl halides.

Procedure:
  • Starting material : Pyrrolidine (1.0 equiv).
  • Alkylating agent : 4-(Trifluoromethyl)benzyl bromide (1.1 equiv).
  • Base : Potassium carbonate (2.0 equiv) or triethylamine.
  • Solvent : Dimethylformamide (DMF) or acetonitrile.
  • Conditions : 60–80°C, 6–12 hours.
  • Workup : Filter, concentrate, and purify via distillation or recrystallization.

Challenges :

  • Over-alkylation risk due to pyrrolidine’s secondary amine nature.
  • Mitigation: Use of bulky bases (e.g., DBU) or controlled stoichiometry.

Yield : 55–62%.

Reductive Amination Route

Suitable for introducing chirality or accessing derivatives.

Procedure:
  • Starting material : Pyrrolidin-3-one (1.0 equiv).
  • Amine source : Ammonium acetate (2.0 equiv).
  • Reducing agent : Sodium cyanoborohydride (1.5 equiv).
  • Solvent : Methanol or ethanol.
  • Conditions : Room temperature, 24 hours.
  • Post-reaction : Alkylation with 4-(trifluoromethyl)benzyl bromide (as in Section 2.2).

Advantage : Enables stereocontrol at the pyrrolidine C3 position.

Yield : 50–58% (two steps).

Oxalate Salt Formation

The final step involves neutralizing the pyrrolidine base with oxalic acid.

Procedure:
  • Base : 3-[4-(Trifluoromethyl)benzyl]pyrrolidine (1.0 equiv).
  • Acid : Oxalic acid dihydrate (1.05 equiv).
  • Solvent : Ethanol or acetone.
  • Conditions : Reflux for 1 hour, then cool to 0°C for crystallization.
  • Isolation : Filter and wash with cold solvent.

Purity : ≥98% (HPLC).
Melting Point : 133–134°C.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Chirality Control
Mitsunobu Reaction 68–75 99 Moderate No
Direct Alkylation 55–62 95 High No
Reductive Amination 50–58 97 Low Yes

Key Observations :

  • The Mitsunobu route offers higher yields but requires costly reagents.
  • Direct alkylation is preferred for large-scale synthesis despite moderate yields.
  • Reductive amination is niche, reserved for chiral applications.

Industrial-Scale Considerations

  • Cost Efficiency : Use of 4-(trifluoromethyl)benzyl chloride instead of bromide reduces raw material costs.
  • Green Chemistry : Patent WO2013065066A1 highlights enzymatic reductions for chiral purity, reducing waste.
  • Safety : Oxalate handling requires pH control to prevent decomposition.

Emerging Methodologies

  • Flow Chemistry : Continuous processing for Mitsunobu reactions improves reproducibility.
  • Biocatalysis : Ketoreductases for asymmetric synthesis of pyrrolidine intermediates.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Pharmaceutical Development

This compound is primarily utilized as an intermediate in the synthesis of novel pharmaceuticals. Its structural characteristics, particularly the trifluoromethyl group, enhance biological activity and metabolic stability, making it a valuable component in drug design.

  • Neurological Disorders : Research indicates that 3-[4-(trifluoromethyl)benzyl]pyrrolidine oxalate plays a significant role in developing drugs targeting neurological conditions such as schizophrenia and other neurodegenerative disorders. For instance, it has been investigated for its potential as a KAT II inhibitor, which may help treat cognitive deficits associated with these conditions .

Material Science

In material science, this compound is employed to create advanced materials with improved properties:

  • Thermal Stability and Chemical Resistance : The incorporation of 3-[4-(trifluoromethyl)benzyl]pyrrolidine oxalate into polymer formulations has shown to enhance thermal stability and chemical resistance. These properties are crucial for applications in coatings and protective materials .

Agricultural Chemistry

The compound also finds applications in agricultural chemistry:

  • Agrochemical Formulation : It is utilized to improve the efficacy of pesticides and herbicides. The trifluoromethyl group enhances the absorption and retention of these chemicals in plants, leading to improved agricultural outcomes .

Research Reagents

As a research reagent, 3-[4-(trifluoromethyl)benzyl]pyrrolidine oxalate aids in organic synthesis:

  • Complex Molecular Structures : It facilitates the development of complex molecular architectures essential for medicinal chemistry and other fields of organic synthesis .

Case Study 1: Neurological Applications

A study published in PubMed Central highlighted the effectiveness of compounds similar to 3-[4-(trifluoromethyl)benzyl]pyrrolidine oxalate in modulating G protein-coupled receptors (GPCRs), which are critical targets for treating various neurological disorders . The research demonstrated that these compounds could potentially alleviate symptoms associated with cognitive deficits.

Case Study 2: Material Enhancements

In a comparative study on polymer composites, the addition of 3-[4-(trifluoromethyl)benzyl]pyrrolidine oxalate was shown to significantly improve the thermal stability of the material compared to standard formulations without this compound. This study underscores its potential utility in developing high-performance materials for industrial applications.

Data Table: Summary of Applications

Application AreaSpecific Use CasesBenefits
PharmaceuticalDrug development for neurological disordersEnhanced biological activity
Material SciencePolymer formulationsImproved thermal stability and resistance
Agricultural ChemistryPesticide and herbicide formulationIncreased absorption and retention
Research ReagentsOrganic synthesisDevelopment of complex molecular structures

Mechanism of Action

The mechanism of action of 3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate involves its interaction with specific molecular targets. For instance, as an adenosine A2B receptor antagonist, it binds to the receptor and inhibits its activity. This interaction can modulate various physiological processes, including inflammation and immune response .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate
  • CAS Number : 957998-85-5
  • Molecular Formula: C₁₄H₁₆F₃NO₄
  • Molecular Weight : 319.28 g/mol
  • Structure : Comprises a pyrrolidine ring substituted with a 4-(trifluoromethyl)benzyl group and an oxalate counterion.

Key Properties :

  • Purity : ≥95% (HPLC) .
  • Applications : Likely serves as a pharmaceutical intermediate or reference standard for drug impurities, similar to structurally related pyrrolidine derivatives .

Comparison with Structurally Similar Compounds

Structural Analogues with Trifluoromethyl-Benzyl Groups

The trifluoromethyl (CF₃) group is a common pharmacophore due to its metabolic stability and lipophilicity. Below is a comparison with compounds sharing this motif:

Compound Name CAS Number Molecular Formula Substituents/Core Structure Counterion Key Applications
3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate 957998-85-5 C₁₄H₁₆F₃NO₄ Pyrrolidine + benzyl-CF₃ Oxalate Research intermediate
1-(4-Trifluoromethyl-benzyl)-1H-pyrazol-4-ol 1711038-84-4 C₁₁H₉F₃N₂O Pyrazole + benzyl-CF₃ N/A Unspecified (catalog compound)
2-(Trifluoromethyl)benzylsulfonamide 112941-35-2 C₈H₇F₃NO₂S Benzyl-CF₃ + sulfonamide N/A Potential enzyme inhibition
3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride Not provided C₁₁H₁₃ClF₃NO Pyrrolidine + phenoxy-CF₃ Hydrochloride Unspecified (likely pharmaceutical)

Key Observations :

Core Structure Differences: The target compound uses a pyrrolidine ring, whereas analogues like QD-3206 (pyrazole core) or sulfonamide derivatives exhibit distinct heterocyclic backbones. The oxalate counterion in the target compound contrasts with hydrochloride (e.g., ) or trifluoroacetate (e.g., cyclobutanecarboxylic acid derivatives ). Oxalate may improve solubility or crystallinity during purification .

Substituent Effects: Benzyl vs. Phenoxy: The benzyl group in the target compound increases hydrophobicity compared to the phenoxy group in 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride . This could influence blood-brain barrier penetration or metabolic stability. CF₃ Position: All analogues feature CF₃ at the para position, maximizing steric and electronic effects on aromatic ring interactions .

Comparison with Pyrrolidine Derivatives

Pyrrolidine-based compounds are prevalent in medicinal chemistry due to their bioactivity. Below is a comparison with other pyrrolidine salts:

Compound Name CAS Number Molecular Formula Substituents Counterion Applications
3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate 957998-85-5 C₁₄H₁₆F₃NO₄ Benzyl-CF₃ Oxalate Research intermediate
Methyl (3S)-2-(2,4-Dichlorophenyl)-3-pyrrolidinecarboxylate oxalate 1212452-29-3 C₁₄H₁₃Cl₂NO₅ Dichlorophenyl + methyl ester Oxalate Drug impurity reference
cis-3-Benzylaminocyclobutanecarboxylic acid trifluoroacetate 1274891-82-5 C₁₄H₁₆F₃NO₄ Cyclobutane + benzylamine Trifluoroacetate Unspecified (catalog compound)

Key Observations :

Counterion Impact :

  • Oxalate salts (e.g., target compound and ) are often chosen for their stability in solid-state formulations, while trifluoroacetate (e.g., ) may introduce residual acidity, affecting biological assays .

Biological Activity

3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical formula of 3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate is C14_{14}H16_{16}F3_3NO4_4, with a molecular weight of approximately 323.28 g/mol. The structure features a pyrrolidine ring substituted with a trifluoromethylbenzyl group and an oxalate moiety, contributing to its unique pharmacological properties .

Research indicates that compounds similar to 3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate may exhibit various mechanisms of action, including:

  • Adenosine Receptor Antagonism : Compounds with similar structures have shown antagonistic activity at adenosine A2B receptors, which could be relevant in treating conditions like asthma and cardiovascular diseases .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens remains limited .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
Adenosine A2B AntagonismPotent antagonist activity
AntimicrobialPotential activity against bacteria
CytotoxicityNot extensively studiedN/A

Case Studies and Research Findings

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of pyrrolidine derivatives, including those similar to 3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate. The findings indicated that modifications to the benzyl group significantly affected the biological activity, particularly in terms of receptor binding affinity and selectivity .

Another investigation focused on the compound's potential as an antiplasmodial agent. In vitro assays demonstrated that related compounds exhibited varying degrees of inhibition against Plasmodium falciparum, suggesting that further exploration into the antimalarial properties of 3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate could be warranted .

Future Directions in Research

Given the preliminary findings regarding the biological activity of 3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate, future research should focus on:

  • In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its biological effects.
  • Broader Screening : Against a wider array of pathogens to assess its potential as an antimicrobial agent.

Q & A

Basic: What are the optimal synthetic routes for 3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate, and how can reaction conditions be systematically optimized?

Methodological Answer:
The synthesis typically involves alkylation of pyrrolidine with 4-(trifluoromethyl)benzyl bromide, followed by salt formation with oxalic acid. Systematic optimization of reaction conditions (e.g., solvent polarity, temperature, catalyst loading) can be achieved using Design of Experiments (DOE) principles. For example, a fractional factorial design reduces the number of trials while identifying critical parameters like reaction time and stoichiometry . Computational reaction path searches (e.g., quantum chemical calculations) further refine conditions by predicting transition states and intermediates, minimizing trial-and-error approaches . Post-synthesis, purification via column chromatography or recrystallization (as in ’s analogous compound) ensures high purity .

Basic: Which analytical techniques are most effective for characterizing 3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR confirm the pyrrolidine ring substitution pattern and benzyl group integration. 19^{19}F NMR specifically verifies the trifluoromethyl group.
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
  • X-ray Diffraction (XRD): Resolves crystal structure and salt formation with oxalate, critical for polymorph identification.
  • HPLC/LC-MS: Quantifies purity and detects trace byproducts, especially if chiral impurities are suspected (e.g., via chiral columns) .

Basic: What safety precautions are necessary when handling 3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to avoid inhalation of fine particles.
  • Storage: Store in airtight containers away from moisture and oxidizing agents, as trifluoromethyl groups may hydrolyze under acidic/basic conditions.
  • Emergency Protocols: In case of exposure, rinse skin/eyes with water and consult safety data sheets (SDS) for analogous compounds (e.g., ’s GHS guidelines). Lab personnel must pass safety exams (e.g., 100% compliance as in ) before handling .

Advanced: How can computational chemistry aid in predicting the reactivity of 3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate?

Methodological Answer:

  • Quantum Chemical Calculations (DFT): Simulate reaction pathways (e.g., nucleophilic substitution during benzylation) to identify energy barriers and transition states. Tools like Gaussian or ORCA optimize geometries and predict regioselectivity .
  • Molecular Dynamics (MD): Model solvation effects and salt dissociation behavior in aqueous/organic matrices.
  • Docking Studies: If the compound is bioactive, docking into protein targets (e.g., enzymes) predicts binding affinities and guides SAR (Structure-Activity Relationship) studies .

Advanced: How can researchers resolve contradictions in experimental data (e.g., unexpected byproducts or inconsistent yields)?

Methodological Answer:

  • Retrospective DOE Analysis: Re-examine factorial design matrices to identify overlooked variables (e.g., trace moisture, oxygen levels) that may cause variability .
  • Byproduct Characterization: Use LC-MS/MS or 19^{19}F NMR to identify fluorinated impurities. Cross-reference with computational predictions of side reactions (e.g., over-alkylation or oxidation) .
  • Reproducibility Checks: Standardize equipment calibration (e.g., HPLC pumps, temperature controllers) and replicate experiments across independent labs .

Advanced: What are the challenges in scaling up the synthesis of 3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate, and how can they be addressed?

Methodological Answer:

  • Reactor Design: Transition from batch to continuous flow systems to improve heat/mass transfer, especially for exothermic steps like benzylation. Use Computational Fluid Dynamics (CFD) to model mixing efficiency .
  • Separation Optimization: Implement membrane technologies (e.g., nanofiltration) for solvent recovery or switch to greener solvents (e.g., cyclopentyl methyl ether) to simplify downstream processing .
  • Process Analytical Technology (PAT): Integrate real-time monitoring (e.g., in-line FTIR) to detect deviations and automate feedback loops .

Advanced: How can researchers validate the biological or catalytic activity of this compound in a rigorous, reproducible manner?

Methodological Answer:

  • Dose-Response Studies: Use IC50_{50}/EC50_{50} assays with triplicate measurements and positive/negative controls. Apply statistical tools (e.g., ANOVA) to assess significance .
  • Kinetic Analysis: For catalytic applications (e.g., organocatalysis), monitor reaction rates via UV-Vis or GC-MS and compare turnover numbers (TON) to established catalysts.
  • Interlab Validation: Share samples with collaborators to cross-verify activity claims, ensuring protocol standardization (e.g., buffer pH, temperature) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate
Reactant of Route 2
3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate

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